(R)-2-(Isoindolin-2-yl)butan-1-ol

Asymmetric synthesis Chiral auxiliary Enantioselective reduction

(R)-2-(Isoindolin-2-yl)butan-1-ol (CAS 135711-18-1) is a chiral secondary-amino alcohol featuring an isoindoline heterocycle and a stereogenic center at the butanol side chain. The compound exists as a crystalline solid with a melting point of 56–61 °C and a specific rotation of −16° to −20° (c = 1.3, ethanol).

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 135711-18-1
Cat. No. B1147358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Isoindolin-2-yl)butan-1-ol
CAS135711-18-1
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCCC(CO)N1CC2=CC=CC=C2C1
InChIInChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Isoindolin-2-yl)butan-1-ol (CAS 135711-18-1): Chiral Isoindoline Building Block for Asymmetric Synthesis


(R)-2-(Isoindolin-2-yl)butan-1-ol (CAS 135711-18-1) is a chiral secondary-amino alcohol featuring an isoindoline heterocycle and a stereogenic center at the butanol side chain. The compound exists as a crystalline solid with a melting point of 56–61 °C and a specific rotation of −16° to −20° (c = 1.3, ethanol) . It is primarily employed as a chiral auxiliary in asymmetric reductions, where it modifies metal hydride reagents to deliver high enantiomeric excesses (ee) in the synthesis of optically active alcohols and amines [1].

Why Enantiomeric Purity of (R)-2-(Isoindolin-2-yl)butan-1-ol Dictates Asymmetric Synthesis Outcomes


The (R)- and (S)-enantiomers of 2-(isoindolin-2-yl)butan-1-ol are not interchangeable: they serve as chiral auxiliaries that transfer their absolute configuration to the product, yielding opposite enantiomers of the target alcohol or amine. Substituting racemic or the wrong enantiomer directly alters the stereochemical outcome of the asymmetric reduction, leading to reduced enantiomeric excess or complete inversion of product chirality. This stereochemical determinism is documented in the 1996 Tetrahedron: Asymmetry paper where the (R)-auxiliary yielded (R)-alcohol products with ee's of 40–97%, while the (S)-auxiliary gave the corresponding (S)-alcohols [1]. Consequently, procurement of the correct enantiomer is not a matter of preference but a requirement for achieving the desired stereochemical result.

Quantitative Differentiation of (R)-2-(Isoindolin-2-yl)butan-1-ol from Its S-Enantiomer and Racemic Variants


Stereochemical Outcome in Asymmetric Reduction of α-Aminophenones

In the asymmetric reduction of α-aminophenones, LiAlH₄ modified with 2.5 equivalents of (R)-(−)-2-(2-isoindolinyl)butan-1-ol produced the corresponding (R)-β-aminoalcohols with enantiomeric excesses ranging from 40 % to 97 % after chromatographic purification and recrystallization [1]. The (S)-enantiomer, under identical conditions, afforded the (S)-β-aminoalcohols with comparably high ee's, but the absolute configuration of the product is dictated entirely by the choice of auxiliary enantiomer. No racemic auxiliary mixture can deliver enantioenriched product.

Asymmetric synthesis Chiral auxiliary Enantioselective reduction

Specific Optical Rotation as an Identity and Purity Marker for the R-Enantiomer

The (R)-enantiomer exhibits a specific optical rotation of −16° to −20° (c = 1.3, ethanol, 20 °C, 589 nm) . The (S)-enantiomer (CAS 143880-78-8) is reported to have a positive rotation of equivalent magnitude, serving as a definitive quality-control parameter. This difference allows quantitative chiral purity assessment and ensures that the correct enantiomer has been received.

Chiral purity Quality control Optical rotation

Melting-Point Specification for Enantiopure Identity Confirmation

Commercially supplied (R)-2-(isoindolin-2-yl)butan-1-ol exhibits a melting point range of 56–61 °C, as specified by the vendor . While the (S)-enantiomer is expected to show a similar melting range, any deviation from this narrow interval in the purchased material (e.g., a depressed or broadened melting point) may indicate racemic contamination or degradation, enabling early rejection of substandard material.

Identity testing Melting point Solid-state characterization

Procurement-Driven Application Scenarios for (R)-2-(Isoindolin-2-yl)butan-1-ol


Synthesis of Enantiopure (R)-β-Aminoalcohol Intermediates for API Manufacturing

When a synthetic route requires an (R)-β-aminoalcohol key intermediate for an active pharmaceutical ingredient (e.g., certain antitumour agents or β-blocker analogs), the asymmetric reduction protocol described in Tetrahedron: Asymmetry 1996 [1] provides direct access to the product with ee's as high as 97 %. The laboratory must specifically procure the (R)-auxiliary; use of the (S)-carrier would yield the antipodal (S)-alcohol and require re-synthesis.

Enantioselective Reduction of Prochiral Ketones to (R)-Alcohols

For reduction of ortho-substituted benzophenones and similar prochiral ketones, the LiAlH₄/(R)-auxiliary system delivers the enantiomerically pure (R)-benzhydrol in 86–100 % yield [1]. Procurement of the (R)-auxiliary is essential for achieving the (R)-configuration; the (S)-auxiliary gives the opposite product, making enantiomeric selection a binary procurement decision.

Chiral Purity Verification of Incoming Auxiliary Batches

Upon receipt of (R)-2-(isoindolin-2-yl)butan-1-ol, a simple measurement of specific rotation (target: −16° to −20°) and melting point (target: 56–61 °C) can confirm the identity and enantiomeric integrity of the material before it is used in a high-value asymmetric synthesis campaign.

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